![molecular formula C13H16F3NO B2796762 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol CAS No. 2199868-87-4](/img/structure/B2796762.png)
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol is an organic compound that features a cyclobutanol core with a trifluoromethylated phenyl group and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol typically involves multiple steps:
Formation of the Cyclobutanol Core: This can be achieved through a cycloaddition reaction, where a suitable diene and dienophile react under thermal or photochemical conditions to form the cyclobutane ring.
Introduction of the Trifluoromethylated Phenyl Group: This step often involves the use of a trifluoromethylation reagent, such as trifluoromethyl iodide, in the presence of a catalyst to introduce the trifluoromethyl group onto the phenyl ring.
Attachment of the Methylamino Group: This can be done through a nucleophilic substitution reaction, where a methylamine reacts with a suitable leaving group on the cyclobutanol core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The trifluoromethylated phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogenation over a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutanone.
Reduction: Formation of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders due to its structural similarity to known bioactive compounds.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used as a probe to study the effects of trifluoromethylation on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The cyclobutanol core can interact with hydrophobic pockets in the target protein, while the methylamino group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclopentan-1-ol: Similar structure but with a cyclopentanol core.
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclohexan-1-ol: Similar structure but with a cyclohexanol core.
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclopropan-1-ol: Similar structure but with a cyclopropanol core.
Uniqueness
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol is unique due to its cyclobutanol core, which imparts distinct steric and electronic properties compared to its cyclopentanol and cyclohexanol analogs. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-17(11-6-7-12(11)18)8-9-4-2-3-5-10(9)13(14,15)16/h2-5,11-12,18H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYOZOQGHAICJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C(F)(F)F)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)

![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)
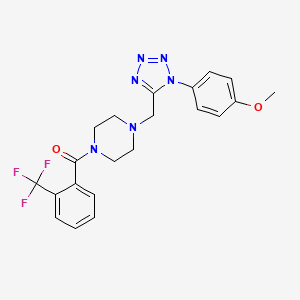
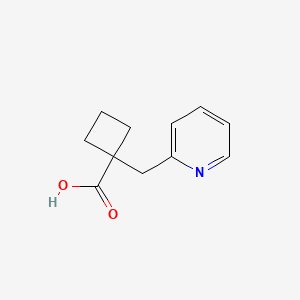
![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)
![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)
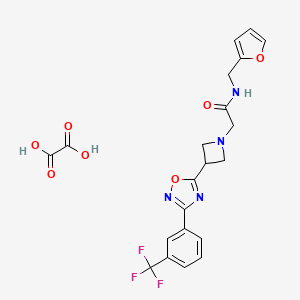
![8-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2796694.png)
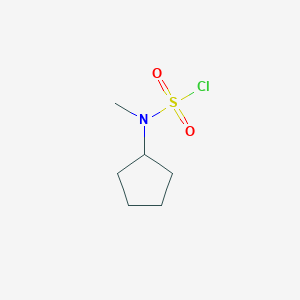
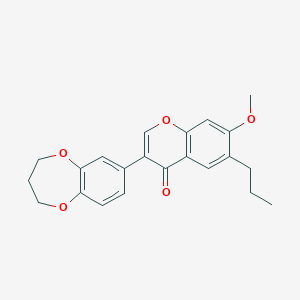
![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2796700.png)
